Dipropan-2-yl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and carboxylate groups
Preparation Methods
The synthesis of 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Hydroxyl, methyl, and carboxylate groups are introduced through various organic reactions such as hydroxylation, methylation, and esterification.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups.
Substitution: Functional groups such as hydroxyl and carboxylate can participate in substitution reactions, leading to the formation of new derivatives.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE include:
4-Hydroxyphenylpropionic acid: This compound shares the hydroxyl and phenyl groups but lacks the cyclohexane ring and additional functional groups.
Bisphenol A: This compound has two hydroxyl groups attached to a central carbon atom but differs in the overall structure and functional groups.
The uniqueness of 1,3-BIS(PROPAN-2-YL) 4-HYDROXY-2-(4-HYDROXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE lies in its combination of functional groups and the cyclohexane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28O7 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dipropan-2-yl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C21H28O7/c1-11(2)27-19(24)17-15(23)10-21(5,26)18(20(25)28-12(3)4)16(17)13-6-8-14(22)9-7-13/h6-9,11-12,16-18,22,26H,10H2,1-5H3 |
InChI Key |
HWBYUOYCSFAYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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